molecular formula C24H26N2O6 B13147742 Z-Trp(boc)-OH

Z-Trp(boc)-OH

Cat. No.: B13147742
M. Wt: 438.5 g/mol
InChI Key: JCSZSNGHUWGACF-IBGZPJMESA-N
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Description

The compound Z-Trp(boc)-OH is a derivative of the amino acid tryptophan. It is used in peptide synthesis and serves as a protected form of tryptophan. The “Z” stands for the carboxybenzyl group, which protects the amino group, while “boc” stands for the tert-butyloxycarbonyl group, which protects the carboxyl group. This dual protection allows for selective deprotection and manipulation during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of the Amino Group: The amino group of tryptophan is protected using the carboxybenzyl group. This is typically achieved by reacting tryptophan with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyloxycarbonyl group. This is done by reacting the carboxybenzyl-protected tryptophan with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of Z-Trp(boc)-OH involves large-scale synthesis using the above-mentioned protection steps. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The carboxybenzyl group can be removed using catalytic hydrogenation, while the tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid.

    Coupling Reactions: Z-Trp(boc)-OH can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents like N,N’-dicyclohexylcarbodiimide.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas are used to remove the carboxybenzyl group.

    Strong Acids: Trifluoroacetic acid is used to remove the tert-butyloxycarbonyl group.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide is used for peptide bond formation.

Major Products:

    Deprotected Tryptophan: Removal of the protecting groups yields free tryptophan.

    Peptides: Coupling reactions yield peptides with tryptophan residues.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Z-Trp(boc)-OH is widely used in the synthesis of peptides, allowing for selective protection and deprotection of functional groups.

Biology:

    Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.

Medicine:

    Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

Mechanism: The protective groups in Z-Trp(boc)-OH prevent unwanted reactions during peptide synthesis. The carboxybenzyl group protects the amino group from reacting, while the tert-butyloxycarbonyl group protects the carboxyl group. These groups can be selectively removed under specific conditions, allowing for controlled peptide bond formation.

Molecular Targets and Pathways:

    Amino Group Protection: The carboxybenzyl group prevents the amino group from participating in reactions until it is selectively removed.

    Carboxyl Group Protection: The tert-butyloxycarbonyl group prevents the carboxyl group from reacting until it is selectively removed.

Comparison with Similar Compounds

    Z-Gly(boc)-OH: A protected form of glycine with similar protective groups.

    Z-Ala(boc)-OH: A protected form of alanine with similar protective groups.

    Fmoc-Trp(boc)-OH: A protected form of tryptophan with the fluorenylmethyloxycarbonyl group instead of the carboxybenzyl group.

Uniqueness:

    Selective Protection: Z-Trp(boc)-OH offers selective protection of both the amino and carboxyl groups, allowing for precise control during peptide synthesis.

    Versatility: It can be used in various peptide synthesis protocols, making it a versatile tool in chemical and biological research.

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m0/s1

InChI Key

JCSZSNGHUWGACF-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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